molecular formula C18H12N4O4S2 B11014029 methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11014029
M. Wt: 412.4 g/mol
InChI Key: VRYISHHMOBPRQO-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring two fused thiazole systems. Its core structure comprises a thiazolo[3,2-a]pyrimidin-5-one moiety linked via an amide bond to a 5-phenyl-substituted thiazole ring, with a methyl ester at the 4-position of the thiazole (). This compound’s structural complexity arises from its polycyclic framework, which is common in pharmacologically active molecules due to enhanced binding interactions and metabolic stability.

Properties

Molecular Formula

C18H12N4O4S2

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H12N4O4S2/c1-26-16(25)12-13(10-5-3-2-4-6-10)28-17(20-12)21-14(23)11-9-19-18-22(15(11)24)7-8-27-18/h2-9H,1H3,(H,20,21,23)

InChI Key

VRYISHHMOBPRQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the thiazolo[3,2-a]pyrimidine family, which is frequently modified to tune physicochemical and biological properties. Below is a comparative analysis with structurally related derivatives:

Compound Name / Source Key Structural Features Functional Differences vs. Target Compound Impact on Properties
Methyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate () Benzene ring instead of thiazole at position 4; benzoate ester Reduced heterocyclic diversity; aromatic π-system vs. thiazole’s sulfur atom Lower polarity, altered electronic effects; potential differences in solubility and receptor interactions
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-... () Ethyl ester at position 6; 4-methylphenyl and 7-methyl substituents on pyrimidine core Ethyl ester increases lipophilicity; methyl groups enhance steric hindrance Higher metabolic stability but reduced solubility compared to methyl ester derivatives
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-... () Phenylamide group instead of methyl ester; methoxyphenyl substituent Amide vs. ester functionality; methoxy group introduces electron-donating effects Enhanced hydrogen-bonding capacity; potential for improved bioavailability
Compound 8 () Triazole-thiadiazine fused system Additional nitrogen-rich heterocycles Increased hydrogen-bonding sites; possible enhanced antimicrobial or kinase inhibitory activity
Compound 6d () Pyrazole-thiadiazine hybrid; chloro-substituted phenyl Chlorine atom introduces electronegativity; pyrazole ring alters π-π stacking Improved halogen bonding; potential cytotoxicity advantages

Physicochemical Properties

  • Solubility : The methyl ester in the target compound likely improves aqueous solubility compared to ethyl analogs () but reduces it relative to carboxylate salts.
  • Electronic Effects : The 5-phenyl group on the thiazole () enhances electron-withdrawing effects compared to methoxyphenyl () or chlorophenyl () substituents.
  • Thermal Stability: Thiazolo[3,2-a]pyrimidinones generally exhibit high thermal stability due to aromaticity and fused-ring rigidity ().

Spectroscopic Characterization

  • NMR : The target compound’s 1H-NMR would show distinct peaks for the methyl ester (~3.8–4.0 ppm), amide NH (~10–12 ppm), and aromatic protons (~7.0–8.5 ppm), similar to analogs in and .
  • IR : Stretching vibrations for ester C=O (~1700–1750 cm⁻¹) and amide C=O (~1650–1680 cm⁻¹) would dominate, as seen in .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Ester groups (methyl vs. ethyl) modulate lipophilicity and bioavailability ().
    • Phenyl substituents enhance π-π stacking in biological targets, while heterocyclic diversity (e.g., triazoles in ) broadens interaction sites.
  • Synthetic Challenges : Steric hindrance from the 5-phenyl group may complicate amide coupling steps, necessitating optimized coupling reagents ().

Biological Activity

Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole and thiazolo[3,2-a]pyrimidine family. This group of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a thiazole ring fused to a pyrimidine structure, which is known for its role in various biological activities. The detailed molecular formula is C15H14N4O3S2, and it has a molecular weight of 358.42 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC15H14N4O3S2
Molecular Weight358.42 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole and pyrimidine moieties are known to inhibit specific enzymes and proteins involved in critical cellular pathways. For instance:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antibacterial Properties : It exhibits activity against several bacterial strains by disrupting bacterial cell wall synthesis.
  • Anti-inflammatory Effects : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.52
HeLa (Cervical Cancer)0.38
A549 (Lung Cancer)0.45

These results indicate that the compound exhibits potent anticancer activity with relatively low IC50 values.

Antibacterial Activity

The antibacterial activity was assessed using the disk diffusion method against common pathogens:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound possesses moderate antibacterial properties.

Case Studies

A notable case study involved the synthesis of derivatives based on the thiazolo[3,2-a]pyrimidine scaffold and their evaluation against cancer cell lines. The study demonstrated that modifications at specific positions on the thiazole ring could enhance anticancer efficacy significantly.

Summary of Findings:

  • Compound Modifications : Structural modifications led to enhanced activity against specific cancer types.
  • Target Identification : Molecular docking studies revealed potential targets within the kinase family that could be inhibited by these compounds.

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